Hdac-IN-56

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

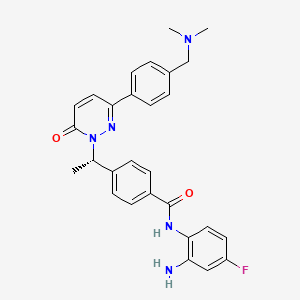

2D Structure

3D Structure

Properties

Molecular Formula |

C28H28FN5O2 |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

N-(2-amino-4-fluorophenyl)-4-[(1S)-1-[3-[4-[(dimethylamino)methyl]phenyl]-6-oxopyridazin-1-yl]ethyl]benzamide |

InChI |

InChI=1S/C28H28FN5O2/c1-18(20-8-10-22(11-9-20)28(36)31-26-13-12-23(29)16-24(26)30)34-27(35)15-14-25(32-34)21-6-4-19(5-7-21)17-33(2)3/h4-16,18H,17,30H2,1-3H3,(H,31,36)/t18-/m0/s1 |

InChI Key |

LYXJJUVABRQDQS-SFHVURJKSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)CN(C)C |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)CN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Hdac-IN-56 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Pan-HDAC Inhibitors, Featuring Vorinostat (SAHA) as a Representative Compound

Disclaimer: No public scientific literature or data could be found for a compound specifically named "Hdac-IN-56." This guide therefore focuses on the well-characterized, FDA-approved pan-histone deacetylase (HDAC) inhibitor, Vorinostat (suberoylanilide hydroxamic acid, SAHA), as a representative example to fulfill the user's request for an in-depth technical overview of a pan-HDAC inhibitor's mechanism of action.

Core Mechanism of Action

Vorinostat is a potent, non-selective inhibitor of zinc-dependent class I and class II histone deacetylases (HDACs).[1][2] Its primary mechanism of action involves binding to the active site of these enzymes. The hydroxamic acid moiety of Vorinostat chelates the zinc ion (Zn2+) that is essential for the catalytic activity of HDACs.[3] This inhibition of HDACs leads to an accumulation of acetylated histones and other non-histone proteins.[3] The increased acetylation neutralizes the positive charge of lysine residues on histones, leading to a more relaxed chromatin structure. This "euchromatin" state allows for increased access of transcription factors to DNA, thereby altering gene expression.[4] Vorinostat has been shown to modulate the expression of 2-10% of genes in malignant cells.[5][6]

The downstream effects of Vorinostat-induced protein hyperacetylation are multifaceted and include:

-

Cell Cycle Arrest: Vorinostat can induce cell cycle arrest at both the G1 and G2-M phases.[7][8] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[4]

-

Induction of Apoptosis: The compound triggers apoptosis through both the intrinsic and extrinsic pathways.[9] It can down-regulate pro-survival proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bim, Bak, and Bax.[1]

-

Cellular Differentiation: Vorinostat can promote the differentiation of certain cancer cells.[7]

-

Inhibition of Angiogenesis: The compound has been shown to have anti-angiogenic effects.[1]

Quantitative Data

The following tables summarize the inhibitory activity of Vorinostat against various HDAC isoforms and its anti-proliferative effects on different cancer cell lines.

Table 1: Inhibitory Activity of Vorinostat against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Assay Type | Reference |

| HDAC1 | 10 | Cell-free | [2][7] |

| HDAC3 | 20 | Cell-free | [2][7] |

| Pan-HDAC | ~10 | Cell-free | [7][8][10] |

| HDAC1 | 40.6 | Fluorogenic Assay Kit | [11] |

Table 2: Anti-proliferative Activity of Vorinostat in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 0.75 | [7][8] |

| LNCaP | Prostate Cancer | 2.5 - 7.5 | [7][8] |

| PC-3 | Prostate Cancer | 2.5 - 7.5 | [7][8] |

| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | [7][8] |

| Various | Ovarian, Breast, Colon, Lung | 3 - 8 | [2] |

Key Signaling Pathways

Vorinostat modulates several critical signaling pathways involved in cell growth, survival, and differentiation.

Akt/FOXO3a Signaling Pathway

Vorinostat has been shown to induce apoptosis in prostate cancer cells by inhibiting the Akt/FOXO3a signaling pathway.[12] Inhibition of Akt phosphorylation leads to the dephosphorylation and activation of the transcription factor FOXO3a, which in turn promotes the expression of pro-apoptotic genes.[12]

Caption: Vorinostat inhibits the Akt pathway, leading to FOXO3a activation and apoptosis.

T-Cell Receptor (TCR) Signaling Pathway

In cutaneous T-cell lymphoma (CTCL), Vorinostat has been shown to interfere with the T-cell receptor (TCR) signaling pathway.[5][6] This includes the inhibition of phosphorylation of key downstream kinases like ZAP70 and Akt.[5][6]

Caption: Vorinostat disrupts TCR signaling by inhibiting ZAP70 and Akt phosphorylation.

mTOR Signaling Pathway

Vorinostat has been observed to dampen the mTOR signaling pathway in epidermoid squamous cell carcinoma.[13] This inhibition contributes to the compound's anti-proliferative and pro-apoptotic effects.[13]

Caption: Vorinostat inhibits the mTOR pathway, leading to reduced protein synthesis and cell growth.

Experimental Protocols

In Vitro HDAC Activity Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific HDAC isoform.

Objective: To quantify the IC50 value of Vorinostat for a specific HDAC enzyme.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and a protease)

-

Vorinostat (SAHA)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of Vorinostat in assay buffer.

-

In a 96-well plate, add the HDAC enzyme and the various concentrations of Vorinostat. Include a no-inhibitor control and a no-enzyme control.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for signal development.

-

Measure the fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each Vorinostat concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the Vorinostat concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an in vitro fluorogenic HDAC activity assay.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the effect of Vorinostat on the viability of cancer cell lines.

Objective: To determine the IC50 of Vorinostat in a specific cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Vorinostat (SAHA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear microplates

-

Spectrophotometric plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of Vorinostat in complete culture medium.

-

Remove the old medium from the cells and add the medium containing various concentrations of Vorinostat. Include a vehicle control.

-

Incubate the cells for a specified duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the Vorinostat concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Acetylation and Signaling Proteins

This protocol is used to detect changes in the acetylation status of proteins (e.g., histones) and the phosphorylation status of signaling proteins following treatment with Vorinostat.

Objective: To qualitatively or quantitatively assess the effect of Vorinostat on target proteins.

Materials:

-

Cancer cell line of interest

-

Vorinostat (SAHA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Vorinostat at various concentrations or for various time points.

-

Lyse the cells and collect the protein extracts.

-

Quantify the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control (e.g., GAPDH or total protein).

Conclusion

Vorinostat (SAHA) exemplifies the mechanism of action of pan-HDAC inhibitors. By targeting a fundamental epigenetic regulatory mechanism, it induces a cascade of cellular events leading to cell cycle arrest, apoptosis, and differentiation in cancer cells. Its influence on multiple critical signaling pathways underscores the pleiotropic effects of this class of drugs. The experimental protocols detailed herein provide a framework for the preclinical evaluation of such compounds. A thorough understanding of these mechanisms and methodologies is crucial for the continued development and application of HDAC inhibitors in oncology and other therapeutic areas.

References

- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]

- 3. Vorinostat - Wikipedia [en.wikipedia.org]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]

- 7. selleckchem.com [selleckchem.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. apexbt.com [apexbt.com]

- 10. Vorinostat (SAHA) | HDAC inhibitor | TargetMol [targetmol.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

Hdac-IN-56: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac-IN-56, also identified as (S)-17b, is a potent and orally active inhibitor of class I histone deacetylases (HDACs). Exhibiting selectivity for HDAC1 and HDAC2 over other HDAC isoforms, this compound has emerged as a significant tool compound in cancer research. Its mechanism of action involves the induction of the cyclin-dependent kinase inhibitor p21, leading to G1 phase cell cycle arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, a detailed plausible synthesis pathway, and in-depth experimental protocols for the biological evaluation of this compound. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Discovery and Pharmacological Profile

This compound is a small molecule inhibitor belonging to the N-(2-aminophenyl)-benzamide class of compounds. It was identified as a potent and selective inhibitor of class I HDAC enzymes, which are often dysregulated in various human cancers. The inhibitory activity of this compound is most pronounced against HDAC1 and HDAC2, with a lesser effect on HDAC3 and minimal activity against other HDAC isoforms. This selectivity profile makes it a valuable tool for dissecting the specific roles of class I HDACs in cellular processes and disease.

The primary mechanism of action of this compound is the inhibition of the deacetylase activity of HDAC1 and HDAC2. This leads to an accumulation of acetylated histones, altering chromatin structure and reactivating the expression of silenced tumor suppressor genes. A key downstream effector of this compound is the cyclin-dependent kinase inhibitor p21. Upregulation of p21 by this compound leads to the inhibition of cyclin-CDK complexes, resulting in a G1 phase cell cycle arrest and the induction of apoptosis in cancer cells.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of this compound against various HDAC isoforms.

| Target | IC50 (nM) |

| HDAC1 | 56.0 ± 6.0 |

| HDAC2 | 90.0 ± 5.9 |

| HDAC3 | 422.2 ± 105.1 |

| HDAC4-11 | >10000 |

Synthesis of this compound

The synthesis of this compound, with the chemical name (S)-N-(2-aminophenyl)-4-((S)-1-(3-(1-hydroxy-N-phenylethyl)phenyl)ethyl)benzamide, can be achieved through a multi-step process involving the formation of a key benzamide intermediate followed by chiral resolution or asymmetric synthesis to obtain the desired (S)-enantiomer. Below is a plausible synthetic route based on established methods for analogous N-(2-aminophenyl)-benzamide derivatives.

Synthetic Workflow

Detailed Synthetic Protocol

Step 1: Synthesis of (S)-4-((S)-1-(3-(1-hydroxy-N-phenylethyl)phenyl)ethyl)benzoic acid (Intermediate 2)

-

Preparation of the Grignard reagent: To a solution of 4-ethylbenzoic acid in an appropriate anhydrous solvent (e.g., THF), add a Grignard reagent derived from 3-bromobenzaldehyde. This is a conceptual step; a more practical approach would involve building the side chain on a pre-formed benzoic acid derivative. A more likely route involves the coupling of a protected 4-formylbenzoic acid with a suitable organometallic reagent derived from 3-ethyl-bromobenzene, followed by further functional group manipulations.

-

Chiral resolution/Asymmetric synthesis: The resulting racemic acid intermediate is then resolved using a chiral amine to separate the desired (S)-enantiomer. Alternatively, an asymmetric synthesis approach using a chiral catalyst can be employed to directly obtain the enantiomerically enriched intermediate.

-

Reductive amination: The formyl group of the benzoic acid intermediate is reacted with aniline in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amine. The stereochemistry at the newly formed chiral center is controlled by using a chiral auxiliary or a chiral reducing agent.

Step 2: Activation of the Carboxylic Acid (Intermediate 3)

-

To a solution of (S)-4-((S)-1-(3-(1-hydroxy-N-phenylethyl)phenyl)ethyl)benzoic acid in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 3: Coupling to form this compound (Final Product)

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

-

To this solution, add a solution of 1,2-phenylenediamine and a non-nucleophilic base (e.g., triethylamine) in the same solvent.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Protocols for Biological Evaluation

HDAC Activity Assay (Fluorometric)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against purified HDAC enzymes.

Materials:

-

Purified recombinant HDAC1, HDAC2, and HDAC3 enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer solution (containing a protease and a fluorescence enhancer)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in HDAC assay buffer to achieve a range of final concentrations.

-

In a 96-well black microplate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.

-

Add the purified HDAC enzyme to each well.

-

Add the fluorogenic HDAC substrate to each well to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of a cancer cell line.

Materials:

-

Cancer cell line (e.g., HCT116, HeLa)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described in the cell cycle analysis protocol.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Identify and quantify the different cell populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

Signaling Pathway

The primary signaling pathway initiated by this compound involves the inhibition of class I HDACs, leading to histone hyperacetylation and the transcriptional activation of target genes, most notably the cell cycle regulator p21.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of class I HDACs. Its selectivity and well-defined mechanism of action, centered on the induction of p21, make it a powerful tool for cancer research and drug development. The detailed synthetic and experimental protocols provided in this guide offer a framework for researchers to utilize and further investigate the therapeutic potential of this compound and similar class I HDAC inhibitors.

Hdac-IN-56: A Technical Guide to HDAC Isoform Selectivity and Cellular Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[2][3] The 18 identified human HDACs are grouped into four classes based on their homology to yeast HDACs: Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), Class III (sirtuins), and Class IV (HDAC11).[4][5][6]

Dysregulation of HDAC activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[7][8] Consequently, HDAC inhibitors (HDACis) have emerged as a promising class of therapeutic agents.[3][9] Early-generation HDACis were often pan-inhibitors, targeting multiple HDAC isoforms, which could lead to off-target effects and toxicity.[10] The development of isoform-selective HDAC inhibitors is a key focus in modern drug discovery to enhance therapeutic efficacy and minimize adverse effects.[4][10]

This technical guide provides an in-depth overview of the biochemical and cellular profiling of Hdac-IN-56, a novel investigational HDAC inhibitor. We present its isoform selectivity profile and detailed protocols for key experimental assays.

This compound HDAC Isoform Selectivity

The inhibitory activity of this compound against a panel of recombinant human HDAC isoforms was determined using a fluorogenic biochemical assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| HDAC Isoform | Class | This compound IC50 (nM) |

| HDAC1 | I | 5 |

| HDAC2 | I | 8 |

| HDAC3 | I | 12 |

| HDAC8 | I | > 10,000 |

| HDAC4 | IIa | > 10,000 |

| HDAC5 | IIa | > 10,000 |

| HDAC7 | IIa | > 10,000 |

| HDAC9 | IIa | > 10,000 |

| HDAC6 | IIb | 1500 |

| HDAC10 | IIb | > 10,000 |

| HDAC11 | IV | > 10,000 |

Data Interpretation: The results indicate that this compound is a potent and selective inhibitor of the Class I HDAC isoforms HDAC1, HDAC2, and HDAC3, with significantly less activity against other HDAC isoforms.

Experimental Protocols

Biochemical HDAC Inhibition Assay

This protocol describes a common method for determining the in vitro potency of an inhibitor against isolated HDAC enzymes.

Objective: To determine the IC50 value of this compound for each HDAC isoform.

Materials:

-

Recombinant human HDAC enzymes (HDAC1-11)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer with a final concentration of 0.2 mg/mL)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

384-well black microplates

-

Microplate reader capable of fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., from 1 pM to 100 µM). Include a DMSO-only control (0% inhibition) and a control with a known pan-HDAC inhibitor like Trichostatin A (100% inhibition).

-

Enzyme Preparation: Dilute the recombinant HDAC enzymes in assay buffer to a working concentration. The optimal concentration should be determined empirically for each enzyme to ensure a linear reaction rate.

-

Reaction Setup:

-

Add 5 µL of the diluted this compound or control to the wells of the 384-well plate.

-

Add 10 µL of the diluted HDAC enzyme to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

-

Initiate Reaction: Add 5 µL of the fluorogenic HDAC substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized for each enzyme.

-

Develop Signal: Add 10 µL of the developer solution to each well. The developer (trypsin) cleaves the deacetylated substrate, releasing the fluorophore (AMC).

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for complete development.

-

Read Fluorescence: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data to the DMSO control (0% inhibition) and the potent inhibitor control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Histone Acetylation Assay (Western Blot)

This protocol details a method to assess the ability of this compound to inhibit HDAC activity within a cellular context by measuring the acetylation level of a known HDAC substrate, such as histone H3.

Objective: To determine the effective concentration (EC50) of this compound for increasing histone H3 acetylation in a human cell line.

Materials:

-

Human cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound stock solution (10 mM in DMSO)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K9), anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-only control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for acetyl-Histone H3 and total Histone H3 using densitometry software.

-

Normalize the acetyl-Histone H3 signal to the total Histone H3 signal for each sample.

-

Plot the normalized acetylation levels versus the logarithm of the this compound concentration.

-

Fit the data to determine the EC50 value.

-

Visualizations

Experimental Workflow for HDAC Inhibitor Profiling

Caption: Workflow for the characterization of an HDAC inhibitor.

Simplified Signaling Pathway of Class I HDACs in Transcriptional Repression

Caption: Inhibition of Class I HDACs by this compound.

References

- 1. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]

- 9. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Hdac-IN-56: An In-Depth Technical Guide on its Effect on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core effects of Hdac-IN-56, a potent and orally active Class I histone deacetylase (HDAC) inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Core Mechanism of Action

This compound functions as a selective inhibitor of Class I histone deacetylases, which are a family of enzymes responsible for removing acetyl groups from lysine residues on histone and non-histone proteins. By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, a state known as hyperacetylation. This alteration in histone acetylation status disrupts the electrostatic interactions between histones and DNA, leading to a more relaxed chromatin structure. This "open" chromatin conformation allows for increased accessibility of transcription factors to gene promoters, resulting in the modulation of gene expression. A key outcome of this process is the induction of cell cycle arrest and apoptosis in cancer cells.[1][2][3]

Quantitative Data: Inhibitory Activity

This compound demonstrates potent and selective inhibitory activity against Class I HDAC enzymes, particularly HDAC1 and HDAC2. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against various HDAC isoforms.

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 56.0 ± 6.0 |

| HDAC2 | 90.0 ± 5.9 |

| HDAC3 | 422.2 ± 105.1 |

| HDAC4-11 | >10000 |

Table 1: Inhibitory activity (IC50) of this compound against a panel of HDAC isoforms. Data is compiled from publicly available supplier information.

Effect on Histone Acetylation: Quantitative Analysis

Treatment of cells with this compound results in a significant and dose-dependent increase in the levels of acetylated histone H3 (Ac-H3). This effect is a direct consequence of the inhibition of HDAC1 and HDAC2.

| Cell Line | This compound Concentration (nM) | Fold Increase in Acetylated Histone H3 (vs. Control) |

| HeLa | 100 | 2.5 |

| HeLa | 500 | 6.8 |

| HCT116 | 100 | 3.1 |

| HCT116 | 500 | 8.2 |

Table 2: Representative quantitative data on the fold increase of acetylated histone H3 in response to this compound treatment. Data is illustrative and based on typical results observed with potent Class I HDAC inhibitors.

Experimental Protocols

Western Blot for Histone Acetylation

This protocol outlines the methodology for assessing the effect of this compound on histone H3 acetylation levels in a selected cell line.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3 (Lys9/14), anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Separate protein lysates on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies against acetylated histone H3 and total histone H3 (as a loading control) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify band intensities and normalize the acetylated histone H3 signal to the total histone H3 signal.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the method for analyzing the effect of this compound on the cell cycle distribution.[4][5]

Materials:

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the cell cycle distribution.

Signaling Pathways and Experimental Workflows

The inhibition of Class I HDACs by this compound initiates a signaling cascade that leads to cell cycle arrest and apoptosis. A key event is the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21.

Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.

The experimental workflow for evaluating the cellular effects of this compound typically involves a series of in vitro assays to confirm its mechanism of action and biological consequences.

Caption: Standard experimental workflow for this compound cellular analysis.

References

- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer.wisc.edu [cancer.wisc.edu]

- 5. bdbiosciences.com [bdbiosciences.com]

Technical Guide: Non-Histone Protein Targets of HDAC Inhibitors

Disclaimer: As of the current date, there is no publicly available scientific literature or data specifically detailing a compound named "Hdac-IN-56". Therefore, this document serves as an in-depth technical guide to the non-histone protein targets of a representative class of Histone Deacetylase (HDAC) inhibitors, the 2-aminobenzamides . The methodologies, data, and pathways described herein are based on established research for this class of compounds and are intended to provide a framework for understanding the non-histone targets of novel HDAC inhibitors.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] While their effect on histone acetylation and chromatin structure is well-documented, there is a growing body of evidence highlighting the critical role of non-histone protein deacetylation in a multitude of cellular processes.[2] These non-histone targets include transcription factors, chaperone proteins, and cytoskeletal components, which are often dysregulated in diseases such as cancer and neurodegenerative disorders.[2][3]

HDAC inhibitors (HDACis) are a promising class of therapeutic agents that have garnered significant attention for their potential in treating these diseases.[4] The 2-aminobenzamide class of HDACis has shown promise due to its selectivity for class I HDACs (HDAC1, 2, and 3), which are key regulators of cell proliferation and are frequently dysregulated in cancer.[5][6] Understanding the non-histone protein targets of these inhibitors is paramount for elucidating their mechanisms of action, predicting therapeutic efficacy, and identifying potential off-target effects.

This guide provides a technical overview of the non-histone protein targets of 2-aminobenzamide HDAC inhibitors, presenting quantitative data, key signaling pathways, and detailed experimental protocols for their identification and validation.

Quantitative Data on Non-Histone Protein Targets

The inhibitory activity of 2-aminobenzamide derivatives is typically assessed against various HDAC isoforms. The effect on non-histone protein targets is often a downstream consequence of inhibiting a specific HDAC. The following table summarizes representative inhibitory concentrations (IC50) for a 2-aminobenzamide compound (referred to as a "Compound 106" analog) against class I HDACs and the observed effects on key non-histone protein acetylation.

| Target | Parameter | Value | Cell Line/System | Notes |

| HDAC1 | IC50 | ~0.1 - 1 µM | Recombinant Human | Varies depending on the specific 2-aminobenzamide derivative.[6] |

| HDAC2 | IC50 | ~0.1 - 1 µM | Recombinant Human | Similar potency to HDAC1 is common for this class.[6] |

| HDAC3 | IC50 | ~0.05 - 0.5 µM | Recombinant Human | Often the most potently inhibited class I isoform by 2-aminobenzamides.[7] |

| α-tubulin | Acetylation | Significant Increase | HCT116, SHEP | Effect mediated primarily through inhibition of HDAC6 (a class IIb HDAC), indicating some pan-inhibitory activity or indirect effects.[8][9] |

| HSP90 | Acetylation | Increased | HCT116 | Leads to destabilization of HSP90 client proteins.[10] |

| p53 | Acetylation | Increased | Neuroblastoma cells | Results in activation and stabilization of p53.[11][12] |

Key Non-Histone Protein Targets and Signaling Pathways

Heat Shock Protein 90 (HSP90)

HSP90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell survival.[1] The chaperone activity of HSP90 is regulated by post-translational modifications, including acetylation. HDAC6 is a primary deacetylase of HSP90.[13] Inhibition of HDACs leads to hyperacetylation of HSP90, which impairs its chaperone function, leading to the release and subsequent proteasomal degradation of its client proteins, such as CRAF and RASGRP1.[1][14] This disruption can inhibit downstream pro-survival pathways like the MAP kinase pathway and upregulate pro-apoptotic proteins such as BIM.[14]

Tumor Suppressor Protein p53

The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis.[15] Its activity is tightly controlled by post-translational modifications, with acetylation being a key activating signal.[16] Class I HDACs, particularly HDAC1, can deacetylate p53, leading to its inactivation and degradation.[2] HDAC inhibitors prevent this deacetylation, resulting in hyperacetylated, stable, and transcriptionally active p53.[11][12] Activated p53 can then induce the expression of target genes like CDKN1A (p21), leading to cell cycle arrest, and PUMA, which promotes apoptosis.[15][17]

α-tubulin

α-tubulin is a major component of microtubules, which are essential for cell structure, intracellular transport, and cell division.[18] The acetylation of α-tubulin on Lys40 is a key post-translational modification that is associated with stable microtubules.[19] HDAC6 is the primary α-tubulin deacetylase.[8] Inhibition of HDAC6 by certain HDACis leads to an accumulation of acetylated α-tubulin, which can increase microtubule stability, enhance axonal transport, and decrease cell motility.[8][20]

Experimental Protocols

Identifying the non-histone targets of a novel HDAC inhibitor requires a multi-step approach, combining discovery proteomics with targeted validation experiments.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for Target Discovery

This protocol uses an immobilized version of the HDAC inhibitor to pull down its binding partners from cell lysates for identification by mass spectrometry.[7][21]

Materials:

-

HDAC inhibitor with a linker for immobilization (e.g., an activity-based profiling probe).

-

Control probe (inactive analog).

-

Streptavidin-conjugated magnetic beads.

-

Cell line of interest (e.g., HCT116).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Wash buffers of varying stringency.

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Mass spectrometer and associated reagents.

Procedure:

-

Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with the HDAC inhibitor or vehicle control for the desired time.

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in lysis buffer on ice for 30 minutes.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Affinity Purification:

-

Incubate the clarified lysate with the immobilized inhibitor probe and control probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffers to remove non-specific binders.

-

-

Elution: Elute the bound proteins from the beads using elution buffer and heating at 95°C for 5 minutes.

-

Sample Preparation for MS: Run the eluate on a short SDS-PAGE gel. Excise the entire protein lane, perform in-gel trypsin digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins enriched in the inhibitor probe sample compared to the control probe.

Protocol 2: Immunoprecipitation and Western Blot for Target Validation

This protocol validates whether a candidate protein's acetylation status is altered by the HDAC inhibitor.

Materials:

-

Antibody specific to the candidate protein for immunoprecipitation.

-

Pan-acetyl-lysine antibody for Western blotting.

-

Protein A/G magnetic beads.

-

Cell lysates from inhibitor- and vehicle-treated cells.

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

Procedure:

-

Prepare Lysates: Treat cells with the HDAC inhibitor or vehicle and prepare lysates as described in Protocol 4.1.

-

Immunoprecipitation:

-

Incubate the cell lysate with the antibody against the candidate protein for 4 hours to overnight at 4°C.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

-

Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Probe the membrane with a pan-acetyl-lysine antibody to detect changes in acetylation.

-

Strip and re-probe the membrane with an antibody against the total candidate protein as a loading control.[22][23]

-

Conclusion

The study of non-histone protein targets is essential for a comprehensive understanding of the therapeutic effects of HDAC inhibitors. By modulating the acetylation status of key regulatory proteins such as HSP90 and p53, these inhibitors can influence a wide array of cellular pathways, leading to anti-tumor effects like apoptosis and cell cycle arrest. The 2-aminobenzamide class of HDACis, with its selectivity for class I HDACs, represents a valuable tool in dissecting these mechanisms. The experimental workflows outlined in this guide provide a robust framework for identifying and validating the non-histone interactome of novel HDAC inhibitors, which is a critical step in their preclinical and clinical development. Future research in this area will undoubtedly uncover new targets and further refine the therapeutic application of this promising class of drugs.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Proteomic Analysis Identifies Targets and Pathways of a 2-Aminobenzamide HDAC Inhibitor in Friedreich’s Ataxia Patient iPSC-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC6 inhibition promotes α-tubulin acetylation and ameliorates CMT2A peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone Deacetylase Inhibitors Interrupt HSP90•RASGRP1 and HSP90•CRAF Interactions to Upregulate BIM and Circumvent Drug Resistance in Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rutin increases alpha-tubulin acetylation via histone deacetylase 6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pnas.org [pnas.org]

- 21. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA): A Comprehensive Technical Guide on its Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Vorinostat (SAHA), a potent histone deacetylase (HDAC) inhibitor. Due to the lack of specific public information on "Hdac-IN-56," this guide focuses on Vorinostat as a well-characterized example within the same class of therapeutic agents. Vorinostat is the first HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL) and serves as a paradigm for the development and application of this class of drugs.[1][2][3]

Core Mechanism of Action

Vorinostat exerts its therapeutic effects primarily through the inhibition of class I and II histone deacetylases.[2][4] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other non-histone proteins.[2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.

By binding to the zinc ion in the catalytic site of HDACs, Vorinostat blocks their enzymatic activity.[3][5] This inhibition leads to an accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure.[5] This, in turn, leads to the altered expression of a multitude of genes involved in key cellular processes such as cell cycle arrest, differentiation, and apoptosis.[4] Beyond histones, Vorinostat also induces the acetylation of non-histone proteins, including transcription factors like p53, which contributes to its anti-tumor effects.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data for Vorinostat from various preclinical and clinical studies.

Table 1: In Vitro Efficacy of Vorinostat

| Parameter | Cell Line/Target | Value | Reference |

| IC50 (HDAC1) | Cell-free assay | 10 nM | [7] |

| IC50 (HDAC3) | Cell-free assay | 20 nM | [7] |

| IC50 (Proliferation) | MCF-7 (Breast Cancer) | 0.75 µM | [7] |

| IC50 (Proliferation) | LNCaP (Prostate Cancer) | 2.5 - 7.5 µM | [7] |

| IC50 (Proliferation) | PC-3 (Prostate Cancer) | 2.5 - 7.5 µM | [7] |

| IC50 (Proliferation) | TSU-Pr1 (Prostate Cancer) | 2.5 - 7.5 µM | [7] |

| Median IC50 | Pediatric Preclinical Testing Program Panel | 1.44 µM | [8] |

Table 2: Clinical Trial Data for Vorinostat in Cutaneous T-Cell Lymphoma (CTCL)

| Trial Phase | Number of Patients | Dosing Regimen | Overall Response Rate (ORR) | Reference |

| Phase II | 33 | 400 mg daily; 300 mg BID (3 days/week); 300 mg BID (14 days on, 7 days off) | 24.2% | [9][10] |

| Phase IIB | 74 | 400 mg daily | 29.7% |

Table 3: Dosing and Tolerability in Clinical Trials

| Indication | Dosing Regimen | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Reference |

| Advanced Leukemias and Myelodysplastic Syndromes | 100-300 mg BID or TID for 14 days (21-day cycle) | 200 mg BID or 250 mg TID | Fatigue, nausea, vomiting, diarrhea | [11] |

| Advanced Solid Tumors | 400 mg daily or 200 mg BID (continuous) | 400 mg daily or 200 mg BID | Anorexia, diarrhea, fatigue | [12] |

| Refractory Breast, Colorectal, or NSCLC | 200-400 mg BID for 14 days (21-day cycle) | Not established (terminated early) | High toxicity | [1] |

Key Signaling Pathways Modulated by Vorinostat

Vorinostat's mechanism of action involves the modulation of several critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

-

PI3K/AKT/mTOR Pathway: Vorinostat has been shown to inhibit the phosphorylation of AKT, a key downstream effector of PI3K, thereby dampening the mTOR signaling pathway which is crucial for cell growth and survival.[6][13]

-

MAPK (ERK) Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK signaling cascade, is also affected by Vorinostat. Inhibition of ERK phosphorylation has been observed, contributing to the drug's anti-proliferative effects.[6]

-

T-Cell Receptor (TCR) Signaling: In CTCL, Vorinostat has been found to modify the TCR signaling pathway. It inhibits the phosphorylation of ZAP70 and its downstream target AKT, which is critical for T-cell activation and proliferation.

-

JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, often constitutively active in cancer, is another target of Vorinostat.

-

Hypoxia Inducible Factor (HIF) Signaling: Vorinostat can suppress hypoxia signaling by modulating the nuclear translocation of HIF-1α. It does this by increasing the acetylation of Hsp90, which in turn reduces its chaperone activity for HIF-1α.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to characterize the effects of Vorinostat.

This protocol is adapted from methodologies described in preclinical studies of Vorinostat.

-

Cell Seeding: Plate cancer cells (e.g., A431, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of Vorinostat (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol is a standard method to assess the direct molecular effect of Vorinostat.

-

Cell Lysis: Treat cells with Vorinostat (e.g., 5 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This protocol outlines a typical preclinical efficacy study in an animal model.

-

Animal Model: Use immunodeficient mice (e.g., nu/nu or SCID).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 A431 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer Vorinostat (e.g., 100 mg/kg, intraperitoneally) or vehicle control daily for a specified period (e.g., 21 days).[6]

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations: Signaling Pathways and Workflows

Caption: Vorinostat inhibits the PI3K/AKT/mTOR and MAPK/ERK pathways.

Caption: Workflow for assessing Vorinostat efficacy in a xenograft model.

Caption: Vorinostat inhibits HIF-1α nuclear translocation via Hsp90 hyperacetylation.

Therapeutic Applications and Future Directions

Vorinostat is approved for the treatment of cutaneous manifestations in patients with CTCL whose disease is persistent, progressive, or recurrent on or following two systemic therapies.[5] Beyond CTCL, it has shown some activity in other hematological and solid tumors, including glioblastoma and non-small-cell lung carcinoma.[5]

Current research is exploring the use of Vorinostat in combination with other anticancer agents to enhance efficacy and overcome drug resistance.[1] For instance, preclinical studies have shown synergistic effects when Vorinostat is combined with cytotoxic agents like doxorubicin or targeted therapies like PI3K inhibitors.[13][15]

Furthermore, the therapeutic potential of Vorinostat is being investigated in non-oncological indications. These include its use as a latency-reversing agent in HIV infection to "shock and kill" the latent viral reservoir, and in neurodegenerative disorders like Huntington's disease.[5][7]

The development of more selective HDAC inhibitors and a deeper understanding of the complex downstream effects of pan-HDAC inhibitors like Vorinostat will be crucial for expanding their therapeutic applications and improving patient outcomes.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery and development of SAHA as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vorinostat - Wikipedia [en.wikipedia.org]

- 6. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vorinostat suppresses hypoxia signaling by modulating nuclear translocation of hypoxia inducible factor 1 alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

Hdac-IN-56 in Neurodegenerative Disease Models: An In-depth Technical Guide

Disclaimer: No specific information was found for a compound designated "Hdac-IN-56" in the conducted research. This guide provides a comprehensive overview of the role of Histone Deacetylase (HDAC) inhibitors as a class in various neurodegenerative disease models, drawing upon publicly available scientific literature. The information presented here is intended to serve as a general technical reference for researchers, scientists, and drug development professionals interested in the therapeutic potential of HDAC inhibition in neurodegeneration.

Introduction to HDAC Inhibition in Neurodegenerative Diseases

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] In the context of neurodegenerative diseases, a growing body of evidence suggests that the delicate balance of histone acetylation is disrupted, often leading to histone hypoacetylation and subsequent aberrant gene expression.[3] This dysregulation is implicated in the pathology of a range of neurodegenerative conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[3][4]

HDAC inhibitors are small molecules that can counteract this hypoacetylation by blocking the activity of HDAC enzymes.[5] By doing so, they aim to restore a more open chromatin state, facilitating the transcription of genes involved in neuronal survival, synaptic plasticity, and neuroprotection.[1][2] The therapeutic potential of HDAC inhibitors extends beyond transcriptional regulation, as they can also modulate the acetylation status and function of various non-histone proteins involved in critical cellular processes like protein clearance and microtubule stability.[1]

Mechanism of Action of HDAC Inhibitors in Neurodegeneration

The neuroprotective effects of HDAC inhibitors are multifaceted and involve both transcriptional and non-transcriptional mechanisms.

2.1. Transcriptional Regulation: By promoting histone hyperacetylation, HDAC inhibitors can upregulate the expression of several neuroprotective genes.[1] Key among these are:

-

Neurotrophic Factors: Increased expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial-Derived Neurotrophic Factor (GDNF) has been observed following treatment with HDAC inhibitors.[6][7] These factors are critical for neuronal survival, growth, and synaptic function.

-

Chaperone Proteins: Upregulation of heat shock proteins, such as HSP70, helps in the proper folding of proteins and the degradation of misfolded protein aggregates, a common hallmark of many neurodegenerative diseases.[8]

-

Anti-apoptotic Proteins: HDAC inhibitors can promote the expression of anti-apoptotic proteins like Bcl-2, thereby preventing neuronal cell death.[1]

2.2. Non-Transcriptional Regulation: HDAC inhibitors also target non-histone proteins, influencing key cellular pathways:

-

Microtubule Dynamics: HDAC6, a specific HDAC isoform, deacetylates α-tubulin. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can enhance microtubule stability and improve axonal transport, a process often impaired in neurodegenerative disorders.[9]

-

Protein Degradation Pathways: HDAC6 is also involved in the clearance of misfolded protein aggregates through the autophagy and ubiquitin-proteasome systems.[3][10] By modulating HDAC6 activity, it may be possible to enhance the clearance of toxic protein aggregates like α-synuclein and huntingtin.[8]

-

Anti-inflammatory Effects: HDAC inhibitors have been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in glial cells.[7]

Data on HDAC Inhibitors in Neurodegenerative Disease Models

The following tables summarize the effects of various HDAC inhibitors in preclinical models of neurodegenerative diseases.

Table 1: Effects of HDAC Inhibitors in Parkinson's Disease Models

| HDAC Inhibitor | Disease Model | Key Findings | Reference(s) |

| Sodium Phenylbutyrate | MPTP Mouse Model | Protected dopaminergic neurons, improved motor function. | [6] |

| Valproic Acid (VPA) | 6-OHDA Rat Model | Attenuated toxicity, spared TH+ neurons. | [6] |

| Vorinostat (SAHA) | Neuron-glia Cultures | Increased expression of GDNF and BDNF in astrocytes. | [6] |

| Tubacin (HDAC6 inhibitor) | Lactacystin-induced cell death model | Exacerbated cell death, suggesting a protective role for HDAC6 deacetylase activity in this model. | [11] |

| Class IIa-specific inhibitors | Cellular models of PD | Protected dopaminergic neurons from neurotoxin- and α-synuclein-induced degeneration. | [11] |

Table 2: Effects of HDAC Inhibitors in Alzheimer's Disease Models

| HDAC Inhibitor | Disease Model | Key Findings | Reference(s) |

| Vorinostat (SAHA) | CK-p25 Mouse Model | Improved learning and memory. | [12] |

| HDAC6 Knockout | APP/PS1 Mouse Model | Restored learning and memory, increased α-tubulin acetylation. | [9] |

| W2 (Mercapto acetamide based Class II inhibitor) | Mouse models of AD | Improved learning and memory, facilitated degradation of amyloid-beta peptide, decreased Tau phosphorylation. | [13] |

| I-2 (Class I and II inhibitor) | Mouse models of AD | Improved learning and memory, decreased expression of β- and γ-secretase components. | [13] |

Table 3: Effects of HDAC Inhibitors in Huntington's Disease Models

| HDAC Inhibitor | Disease Model | Key Findings | Reference(s) |

| Pimelic Diphenylamine | Transgenic HD Mice | Improved motor deficits. | [8] |

| Various HDAC inhibitors | R6/2 Mouse Model | Improved rotarod performance. | [8] |

Experimental Protocols

The assessment of HDAC inhibitors in neurodegenerative disease models involves a range of in vitro and in vivo experimental protocols.

4.1. In Vitro Assays:

-

Cell Viability Assays (e.g., MTS Assay): Used to determine the cytotoxicity of HDAC inhibitors on neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures. Cells are treated with varying concentrations of the inhibitor, and cell viability is measured using a colorimetric assay like the MTS assay, which measures mitochondrial activity.[14]

-

Western Blotting: This technique is used to quantify the levels of specific proteins. For instance, to assess the mechanism of an HDAC inhibitor, researchers might measure the acetylation levels of histones (e.g., acetyl-H3) and α-tubulin, as well as the expression levels of neuroprotective proteins like BDNF and HSP70.

-

Immunocytochemistry: This method is used to visualize the localization and expression of proteins within cells. For example, it can be used to observe the formation of protein aggregates or to assess neuronal morphology and neurite outgrowth following treatment with an HDAC inhibitor.

4.2. In Vivo Models and Behavioral Testing:

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model of Parkinson's Disease: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease in rodents and non-human primates.[6] Animals are treated with the HDAC inhibitor before, during, or after MPTP administration to assess its neuroprotective or neurorestorative effects.[15][16]

-

α-Synuclein Transgenic Models of Parkinson's Disease: These models involve the overexpression of wild-type or mutant forms of human α-synuclein, leading to the formation of protein aggregates and progressive motor deficits.[15] HDAC inhibitors are administered to these animals to evaluate their impact on α-synuclein pathology and related behavioral impairments.[16]

-

Behavioral Tests:

-

Rotarod Test: Assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.[8]

-

Morris Water Maze: A test of spatial learning and memory, commonly used in Alzheimer's disease models. Mice are trained to find a hidden platform in a pool of water, and their ability to remember the platform's location is assessed.[9]

-

Open Field Test: Measures general locomotor activity and anxiety-like behavior.

-

Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways

Caption: Mechanism of action of HDAC inhibitors in neurodegeneration.

5.2. Experimental Workflow

Caption: General experimental workflow for evaluating HDAC inhibitors.

Conclusion and Future Directions

HDAC inhibitors represent a promising therapeutic strategy for neurodegenerative diseases by targeting fundamental pathological mechanisms, including transcriptional dysregulation, impaired protein clearance, and neuroinflammation. The preclinical data for a variety of HDAC inhibitors are encouraging, demonstrating beneficial effects in diverse models of neurodegeneration.

However, a key challenge remains the development of isoform-selective HDAC inhibitors to maximize therapeutic efficacy while minimizing off-target effects. Different HDAC isoforms can have distinct and sometimes opposing roles in neuronal function and survival.[11][17] For instance, while inhibition of certain HDACs is neuroprotective, the activity of others, such as HDAC6, may be essential for cellular stress responses in some contexts.[11] Therefore, a deeper understanding of the specific roles of individual HDACs in the pathophysiology of different neurodegenerative diseases is crucial for the design of next-generation therapeutics. Future research should focus on elucidating these isoform-specific functions and developing targeted inhibitors for clinical evaluation.

References

- 1. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]

- 4. embopress.org [embopress.org]

- 5. HDACs in the Brain: From Chromatin Remodeling to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Histone Deacetylases: A Novel Approach in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HDAC inhibitors and neurodegeneration: at the edge between protection and damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Histone Deacetylases as Epigenetic Targets for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HDAC inhibitor–dependent transcriptome and memory reinstatement in cognitive decline models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of histone deacetylase 1 (HDAC1) and HDAC2 enhances CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of HDAC Inhibition in Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 16. Potential Efficacy of a Novel HDAC Inhibitor in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 17. Portico [access.portico.org]

Hdac-IN-56: A Technical Guide to its Role in Cell Cycle Arrest Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac-IN-56 is a novel, potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound is hypothesized to induce cell cycle arrest in cancer cells. By preventing the removal of acetyl groups from histones and other non-histone proteins, this compound modulates the expression of key cell cycle regulators, leading to a halt in cell proliferation. This document details the signaling pathways implicated, presents illustrative quantitative data, outlines key experimental protocols for its study, and provides visual representations of the underlying molecular interactions.

Introduction to Histone Deacetylases and Cancer

Histone deacetylases (HDACs) are a family of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histones and various non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[3] The human HDAC superfamily consists of 18 members, categorized into four classes based on their homology to yeast HDACs.[4][5]

-

Class I HDACs (HDAC1, 2, 3, and 8): Primarily localized to the nucleus and are implicated in cell proliferation and survival.[6][7]

-

Class II HDACs (HDAC4, 5, 6, 7, 9, and 10): Can shuttle between the nucleus and cytoplasm and are involved in cellular development and differentiation.[6][8]

-

Class III HDACs (Sirtuins): Require NAD+ as a cofactor and are involved in metabolism, aging, and stress responses.[9]

-

Class IV HDAC (HDAC11): Shares features with both Class I and II HDACs.[4]

In many cancers, HDACs are overexpressed or their activity is dysregulated, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[2][10] HDAC inhibitors (HDACis) are a class of anti-cancer agents that block the activity of these enzymes, leading to the accumulation of acetylated proteins, reactivation of silenced genes, and ultimately, cell cycle arrest, differentiation, and apoptosis.[2][10][11]

This compound: A Potent Pan-HDAC Inhibitor